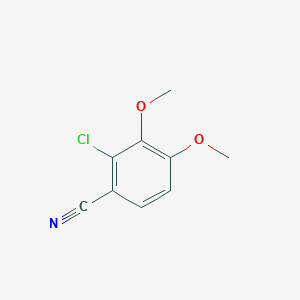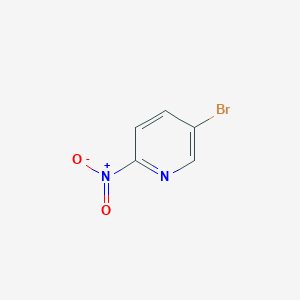![molecular formula C14H14N2O5 B047780 (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester CAS No. 112345-98-9](/img/structure/B47780.png)
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester, also known as NPH-1, is a chemical compound that has gained significant attention in scientific research due to its potential as an enzyme inhibitor. This compound is a derivative of bicyclic β-lactam and has been found to be effective against a variety of enzymes, making it a promising candidate for drug discovery.
Mechanism Of Action
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester works by irreversibly binding to the active site of enzymes, inhibiting their activity. The β-lactam ring of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester mimics the structure of the substrate of the enzyme, allowing it to bind to the enzyme's active site. Once bound, the β-lactam ring undergoes hydrolysis, forming a covalent bond with the enzyme and permanently inactivating it.
Biochemical And Physiological Effects
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has been shown to have a significant impact on the biochemical and physiological processes of cells. The inhibition of β-lactamase by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of bacterial infections, as it prevents the breakdown of β-lactam antibiotics. The inhibition of acetylcholinesterase by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of Alzheimer's disease, as it prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. The inhibition of dipeptidyl peptidase-IV by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of type-2 diabetes, as it increases the levels of incretin hormones, which stimulate insulin secretion. The inhibition of cancer cells by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of cancer.
Advantages And Limitations For Lab Experiments
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has several advantages for lab experiments, including its high yield synthesis method, its effectiveness against a variety of enzymes, and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its irreversibility, which makes it difficult to study the effects of enzyme inhibition over time, and its potential toxicity, which requires careful handling.
Future Directions
There are several future directions for research on (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester. One area of research is the optimization of its effectiveness against specific enzymes, which could lead to the development of more targeted therapies. Another area of research is the development of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester analogs with improved properties, such as increased stability and reduced toxicity. Finally, the potential use of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester in combination therapies with other drugs is an area of research that could lead to new treatment options for a variety of diseases.
Synthesis Methods
The synthesis of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester involves the reaction of 4-nitrophenylmethyl chloride with (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in the presence of a base. The reaction yields (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester as a white crystalline solid with a high yield. The synthesis method has been optimized for large-scale production, making (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester readily available for scientific research.
Scientific Research Applications
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has been extensively studied for its potential as an enzyme inhibitor. It has been found to be effective against a variety of enzymes, including β-lactamase, acetylcholinesterase, and dipeptidyl peptidase-IV. The inhibition of these enzymes has potential therapeutic applications in the treatment of bacterial infections, Alzheimer's disease, and type-2 diabetes, respectively. (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has also been shown to be effective against cancer cells, making it a promising candidate for cancer treatment.
properties
CAS RN |
112345-98-9 |
|---|---|
Product Name |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester |
Molecular Formula |
C14H14N2O5 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H14N2O5/c17-13-7-11-5-6-12(15(11)13)14(18)21-8-9-1-3-10(4-2-9)16(19)20/h1-4,11-12H,5-8H2/t11-,12+/m1/s1 |
InChI Key |
PLSFYPSJISYVHT-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@H](N2[C@H]1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1CC(N2C1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC(N2C1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
synonyms |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)








![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)

